2-Bromo-8-fluoroquinazoline
Description
2-Bromo-8-fluoroquinazoline is a halogenated quinazoline derivative characterized by a bromine atom at position 2 and a fluorine atom at position 8 of the bicyclic quinazoline scaffold. Quinazolines are heterocyclic compounds with two nitrogen atoms in their structure, making them versatile intermediates in pharmaceutical and materials science research. Halogen substituents are critical for modulating electronic effects, solubility, and reactivity, particularly in cross-coupling reactions for drug development .
Properties
Molecular Formula |
C8H4BrFN2 |
|---|---|
Molecular Weight |
227.03 g/mol |
IUPAC Name |
2-bromo-8-fluoroquinazoline |
InChI |
InChI=1S/C8H4BrFN2/c9-8-11-4-5-2-1-3-6(10)7(5)12-8/h1-4H |
InChI Key |
SDNXIXVHYRXERY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(N=C2C(=C1)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-8-fluoroquinazoline typically involves the halogenation of quinazoline derivatives. One common method is the bromination of 8-fluoroquinazoline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-8-fluoroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic compounds. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups attached to the quinazoline core .
Scientific Research Applications
2-Bromo-8-fluoroquinazoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Bromo-8-fluoroquinazoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain kinases, which are enzymes involved in cell signaling pathways. By binding to the active site of these kinases, the compound can disrupt their activity, leading to various biological effects such as apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations:
- Substituent Position Effects : The position of halogens significantly influences electronic properties. For example, bromine at position 6 (electron-withdrawing) in 6-bromo-2-chloro-8-fluoroquinazoline may reduce ring electron density compared to bromine at position 2 .
- Molecular Weight : Ethoxy and methoxy groups increase molecular weight compared to halogen-only analogs (e.g., 305.53 g/mol for 6-bromo-4-chloro-2-ethoxy-8-fluoroquinazoline vs. 261.48 g/mol for halogenated analogs) .
- Solubility : Methoxy/ethoxy substituents (e.g., in 6-bromo-2-chloro-8-methoxyquinazoline) enhance solubility in polar solvents compared to halogen-only derivatives .
Physicochemical Comparison
- Purity : Research-grade compounds like 8-bromo-2-chloro-6-fluoroquinazoline are available at >98% purity, ensuring reliability in synthetic workflows .
- Thermal Stability: Chlorine and bromine substituents generally increase melting points compared to non-halogenated analogs, though specific data are absent in the evidence.
Research Findings and Limitations
- Synthetic Utility : The evidence highlights halogenated quinazolines as intermediates in drug discovery, particularly for oncology targets .
- Gaps in Data : Direct data on this compound are unavailable, necessitating extrapolation from analogs. For example, its reactivity may resemble 2-bromo-8-chloroquinazoline but with altered electronic effects due to fluorine’s electronegativity .
- Structural Similarity: Compounds like 5-bromo-8-fluoroquinolin-2(1H)-one (similarity score: 0.91) suggest quinoline derivatives as alternatives, though quinazolines offer distinct nitrogen positioning for hydrogen bonding .
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